Product packaging for Methyl 4-methoxy-2-oxopent-3-enoate(Cat. No.:CAS No. 63808-28-6)

Methyl 4-methoxy-2-oxopent-3-enoate

Cat. No.: B1430765
CAS No.: 63808-28-6
M. Wt: 158.15 g/mol
InChI Key: XZHFIYDULUGXRS-UHFFFAOYSA-N
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Description

Significance of Conjugated Carbonyl Systems in Chemical Reactivity

Conjugated carbonyl systems, which include α,β-unsaturated ketones, esters, and aldehydes, are characterized by a sequence of alternating double and single bonds that include a carbon-oxygen double bond. This arrangement results in a delocalized π-electron system across the atoms involved, which in turn dictates the molecule's reactivity. This electron delocalization creates electrophilic sites at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. This dual reactivity is a cornerstone of their utility in synthetic organic chemistry, enabling a variety of reactions such as Michael additions and Diels-Alder reactions. evitachem.com

β-Ketoesters merge the functionalities of a ketone and an ester, separated by a methylene (B1212753) group. The α-protons, located on the carbon between the two carbonyl groups, are notably acidic and can be easily removed by a base. This leads to the formation of a stabilized enolate ion, a potent nucleophile. The synthetic versatility of β-ketoesters is rooted in their ability to undergo both alkylation and acylation at the α-carbon, as well as their participation in condensation reactions.

Historical Context and Evolution of Research on Enone and Ketoester Motifs

The exploration of enone and ketoester motifs has a rich history, with early studies focusing on their isolation from natural sources and initial investigations into their chemical behavior. A pivotal moment in the understanding of these compounds was the development of the Claisen condensation and related reactions in the late 19th century, which provided systematic methods for their synthesis.

Over the 20th century, advancements in spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, allowed for detailed characterization of their structures and electronic properties. The development of chromatographic methods also enabled the separation and purification of these compounds, which was crucial for their study. In recent decades, research has shifted towards the use of these motifs in asymmetric synthesis, employing chiral catalysts to control the stereochemical outcome of their reactions. This has been particularly significant in the fields of medicinal chemistry and materials science.

Overview of Methyl 4-methoxy-2-oxopent-3-enoate's Structural Context

This compound is a molecule that embodies the characteristics of both α,β-unsaturated systems and β-ketoesters. Its structure features a methyl ester group and a ketone, with an intervening carbon-carbon double bond. This arrangement makes it a member of the enone class of compounds. The presence of a methoxy (B1213986) group attached to the double bond further influences its electronic properties and reactivity.

This compound serves as a valuable case study for understanding the interplay of these functional groups. Its chemical behavior is a direct consequence of this unique structural arrangement, making it a subject of interest in synthetic organic chemistry.

Chemical Properties and Synthesis of this compound

The chemical identity and synthetic accessibility of this compound are defined by its molecular structure and the arrangement of its functional groups.

Molecular Structure and Chemical Formula

The molecular formula for this compound is C7H10O4. Structurally, it is a derivative of pentenoic acid and contains a methyl ester, a ketone, and a methoxy group. The IUPAC name for the most common isomer is methyl (E)-4-methoxy-2-oxopent-3-enoate.

Table 1: Chemical Identifiers of this compound

IdentifierValue
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
IUPAC Namemethyl (E)-4-methoxy-2-oxopent-3-enoate
InChI KeyXZHFIYDULUGXRS-SNAWJCMRSA-N
Canonical SMILESCC(=CC(=O)C(=O)OC)OC
CAS Number85258-70-4

Synthesis and Purification

One common laboratory synthesis of this compound involves the reaction of methyl acetoacetate (B1235776) with methanol (B129727) in the presence of an acid catalyst, typically under reflux conditions. Purification of the resulting product is generally achieved through distillation or recrystallization.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the conjugated enone system and the presence of multiple functional groups, which allows for a diverse range of chemical transformations.

Key Chemical Reactions

This compound participates in several key types of chemical reactions:

Oxidation: The enone can be oxidized to form the corresponding carboxylic acids.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted by other functional groups through nucleophilic substitution reactions.

Role as a Building Block in Organic Synthesis

Due to its array of functional groups, this compound is a versatile intermediate in organic synthesis. It serves as a precursor for the creation of more complex molecules. Its applications extend to the synthesis of various organic compounds, where it can be used to introduce the pentenoate backbone with specific oxygenation patterns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O4 B1430765 Methyl 4-methoxy-2-oxopent-3-enoate CAS No. 63808-28-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63808-28-6

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 4-methoxy-2-oxopent-3-enoate

InChI

InChI=1S/C7H10O4/c1-5(10-2)4-6(8)7(9)11-3/h4H,1-3H3

InChI Key

XZHFIYDULUGXRS-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C(=O)OC)OC

Canonical SMILES

CC(=CC(=O)C(=O)OC)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Methoxy 2 Oxopent 3 Enoate

Established Synthetic Routes

Traditional methods for the synthesis of Methyl 4-methoxy-2-oxopent-3-enoate rely on fundamental organic reactions, including esterification, acylation, and condensation. These routes are foundational in laboratory-scale synthesis.

Esterification and Transesterification Approaches

The synthesis of this compound can be approached through the O-methylation of the corresponding β-keto ester, Methyl 2,4-dioxopentanoate. This precursor exists in equilibrium with its enol tautomer, which possesses a hydroxyl group that can be methylated. Various methylating agents can be employed for this transformation, often requiring a catalyst to promote the reaction. eurekaselect.com The choice of methylating agent and catalyst is crucial for achieving high selectivity for O-methylation over C-methylation.

While direct transesterification is a common process in ester synthesis, specific documented examples for producing this compound via this method are less common in readily available literature. Theoretically, it would involve the reaction of a different ester of 4-methoxy-2-oxopent-3-enoic acid with methanol (B129727) in the presence of an acid or base catalyst to yield the desired methyl ester.

Acylation of Enol Ethers and Acetals

A plausible, though less commonly documented, synthetic route involves the acylation of a suitable enol ether or acetal. This strategy would typically start with a precursor that already contains the methoxy-substituted double bond. For instance, the acylation of 1-methoxyprop-1-ene with methyl oxalyl chloride could theoretically yield the target compound.

This method is analogous to the O-acylation of enones or the use of Danishefsky-type dienes for constructing complex molecules. nih.govresearchgate.net The challenge in this approach lies in controlling the regioselectivity of the acylation to ensure the acyl group is introduced at the desired position. Silyl (B83357) enol ethers are frequently used intermediates for such transformations, reacting with acylating agents to form β-dicarbonyl compounds or their derivatives. organic-chemistry.org

Condensation Reactions with Carbonyl Precursors

One of the most direct and established methods for synthesizing this compound involves the condensation of a β-keto ester with a methoxy (B1213986) source. A primary example is the reaction of Methyl acetoacetate (B1235776) with an orthoformate, such as Trimethyl orthoformate, in the presence of an acid catalyst. This reaction proceeds by converting the ketone group of the Methyl acetoacetate into its enol or enolate form, which then reacts with the methoxy source.

Another common approach involves the reaction of Methyl acetoacetate directly with methanol, driven by an acid catalyst under reflux conditions, followed by purification via distillation or recrystallization.

Table 1: Condensation Reaction for this compound

Precursor 1 Precursor 2 Catalyst General Conditions
Methyl acetoacetate Trimethyl orthoformate Acid Catalyst (e.g., H₂SO₄) Heating/Reflux

Advanced and Green Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and scalable methods. This includes the use of advanced catalytic systems and continuous manufacturing processes.

Catalytic Approaches to Compound Formation

Catalysis is central to the efficient synthesis of this compound. The choice of catalyst can significantly influence reaction rates, yields, and selectivity.

Acid Catalysis : As mentioned, acid catalysts are frequently used in condensation reactions to facilitate the formation of the enol ether from the ketone precursor. Protic acids or Lewis acids can be employed to activate the carbonyl group towards nucleophilic attack by methanol or to catalyze the elimination of water.

Base Catalysis : Alternatively, base-catalyzed routes can be used, particularly for the O-methylation of the enol of Methyl 2,4-dioxopentanoate. A base, such as sodium methoxide (B1231860), can be used to deprotonate the enolic hydroxyl group, forming a more nucleophilic enolate that readily reacts with a methylating agent. Patents for related compounds, like methyl 4-methoxyacetoacetate, utilize strong bases such as sodium hydride or sodium methoxide to drive the reaction. google.com

The selection between acidic and basic catalysts depends on the specific precursors and desired reaction mechanism, with each offering unique advantages for promoting product formation. eurekaselect.com

Table 2: Catalytic Strategy Comparison

Catalysis Type Catalyst Example Precursors Mechanism
Acid Sulfuric Acid (H₂SO₄) Methyl acetoacetate, Methanol Carbonyl activation, condensation, dehydration

Continuous Flow Synthesis Techniques

For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency. The synthesis of this compound is adaptable to such systems. In a continuous flow setup, reactants can be pumped through a heated reactor containing a packed bed of a solid catalyst, allowing for efficient conversion and simplified product work-up.

While specific literature detailing a continuous flow synthesis for this exact molecule is not widespread, the principles have been successfully applied to related reactions. For example, palladium-catalyzed Heck reactions to produce methoxy-substituted compounds have been effectively performed in continuous plug flow reactors, demonstrating the viability of this technology for similar chemical structures. nih.gov The implementation of continuous flow reactors for the production of this compound can lead to optimized yield, higher purity, and more efficient industrial manufacturing.

Exploration of Environmentally Benign Reagents and Solvents

The chemical industry's shift towards green chemistry has spurred research into sustainable methods for synthesizing valuable compounds like this compound. This involves minimizing waste, using less hazardous chemicals, and reducing energy consumption. Key areas of exploration include the use of alternative catalysts and solvents.

One promising avenue is the replacement of traditional acid catalysts with solid acid catalysts. Zeolites, for instance, are microporous aluminosilicate (B74896) minerals that can be engineered to have specific catalytic activities. Their use in reactions like the Knoevenagel condensation, a related reaction for forming carbon-carbon double bonds, has shown success. scielo.br The catalytic behavior of cesium-exchanged and impregnated zeolites (X and Y) has been studied for the condensation of glyceraldehyde acetonide with ethyl acetoacetate, demonstrating the potential of these materials as recyclable and environmentally friendly catalysts. scielo.brresearchgate.net

Another area of intense research is the use of alternative solvent systems to replace volatile organic compounds (VOCs). Ionic liquids (ILs) and deep eutectic solvents (DES) are gaining attention as "green" solvents due to their low vapor pressure, thermal stability, and recyclability. researchgate.netmorressier.comresearchgate.net DES, in particular, are attractive because they are often biodegradable, less toxic, and can be prepared from inexpensive and readily available components. researchgate.netmorressier.com While direct application to the synthesis of this compound is not yet widely documented, their successful use in a variety of organic reactions suggests their potential to serve as a more sustainable reaction medium. researchgate.netresearchgate.netmdpi-res.comscispace.com

Furthermore, research into novel catalytic systems, such as those based on ruthenium complexes for the dehydrogenative synthesis of esters from enol ethers, points towards innovative and more atom-economical synthetic strategies. rsc.org While not a direct synthesis of the target molecule, these advancements in enol ether and ester synthesis provide a conceptual framework for developing greener pathways.

Precursors and Starting Materials in Target Compound Synthesis

The synthesis of this compound relies on the availability of specific precursors and starting materials. A common and direct precursor is methyl 4-methoxyacetoacetate. This compound already contains the core carbon skeleton and the methoxy group at the desired position.

A prevalent synthetic route to this compound involves the reaction of methyl acetoacetate with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst. In a more general sense, the reaction of methyl acetoacetate with methanol can also yield the target compound, likely proceeding through the formation of an enol ether intermediate.

The synthesis of the key precursor, methyl 4-methoxyacetoacetate , has been described in several patents. A common method involves the reaction of methyl 4-chloroacetoacetate with sodium methoxide in a suitable solvent like tetrahydrofuran (B95107) or toluene.

Below are tables detailing the reactants and conditions for the synthesis of this compound and its key precursor.

Table 1: Synthesis of this compound

Reactant 1Reactant 2Catalyst/ReagentSolventConditions
Methyl acetoacetateMethanolAcid catalystNot specifiedReflux

This table is based on a common synthetic approach.

Table 2: Synthesis of the Precursor, Methyl 4-methoxyacetoacetate

Reactant 1Reactant 2ReagentSolventTemperature (°C)Reaction Time (h)
Methyl 4-chloroacetoacetateMethanolSodium hydride, Potassium methoxideTetrahydrofuran20-257-11
Methyl 4-chloroacetoacetateMethanol solution of sodium methoxideSodium hydrideToluene10-253-5

Reactivity and Mechanistic Investigations of Methyl 4 Methoxy 2 Oxopent 3 Enoate

Nucleophilic Addition Reactions

The reactivity of Methyl 4-methoxy-2-oxopent-3-enoate is characterized by the presence of multiple electrophilic sites, primarily the carbonyl carbon, the β-carbon of the α,β-unsaturated system, and the ester carbonyl carbon. This electronic distribution makes it susceptible to a variety of nucleophilic attacks.

Michael Additions and Conjugate Chemistry

This compound, as an α,β-unsaturated carbonyl compound, is a prime candidate for Michael or conjugate addition reactions. wikipedia.orgwikipedia.org In these reactions, nucleophiles add to the β-carbon of the carbon-carbon double bond, a position made electrophilic through conjugation with the carbonyl group. libretexts.org This type of addition is also referred to as a 1,4-addition. wikipedia.orglibretexts.org

The general mechanism for a Michael addition involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This enolate is then protonated to yield the final 1,4-addition product. masterorganicchemistry.com A wide range of nucleophiles can participate in Michael additions, including enolates, amines, and organocuprates. masterorganicchemistry.compressbooks.pub The use of "soft" nucleophiles generally favors 1,4-addition over direct (1,2-) addition to the carbonyl group.

While specific studies on this compound are not prevalent, the reactivity of analogous α,β-unsaturated ketones suggests that it would readily undergo Michael additions. pressbooks.pub For instance, the reaction of a soft nucleophile like a Gilman reagent (a lithium dialkylcuprate) would be expected to yield a 1,4-adduct.

Table 1: Expected Michael Addition Reactions of α,β-Unsaturated Ketones

Nucleophile (Michael Donor)Expected Product Type
Enolates1,5-Dicarbonyl compound. masterorganicchemistry.com
Aminesβ-Amino ketone. pressbooks.pub
Organocuprates (R₂CuLi)β-Alkylated ketone. pressbooks.pub
Thiolsβ-Thioether ketone

The presence of the methoxy (B1213986) group at the β-position may influence the reactivity. Electron-donating groups at this position can sometimes decrease the electrophilicity of the β-carbon, potentially slowing down the rate of Michael addition compared to unsubstituted enones.

Aldol (B89426) Condensations and Related Carbonyl Additions

The carbonyl group in this compound can act as an electrophile in aldol-type reactions. ncert.nic.in In a typical aldol condensation, an enolate attacks a carbonyl compound to form a β-hydroxy ketone or aldehyde, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.comlibretexts.org

This compound could potentially react with an enolate, leading to the formation of a β-hydroxy adduct. However, the presence of the extended conjugation and the steric hindrance around the ketone might favor 1,4-addition with certain nucleophiles. With "hard," non-stabilized nucleophiles like Grignard reagents, 1,2-addition to the carbonyl group is often competitive with or favored over 1,4-addition. libretexts.orgchegg.comchegg.com

The outcome of the reaction (1,2- vs. 1,4-addition) is dependent on the nature of the nucleophile, the reaction conditions, and the specific substrate. Hard nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles, like organocuprates and enolates, generally favor 1,4-addition. libretexts.org

Cyclization Reactions

The structural framework of this compound, featuring a 1,5-dicarbonyl-like relationship in its enol form, makes it a valuable precursor for various cyclization reactions to form carbocyclic and heterocyclic systems.

Nazarov Cyclizations and Analogous Electrocyclic Processes

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones. wikipedia.orgorganic-chemistry.org The reaction proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation intermediate under acidic conditions. wikipedia.org While this compound is not a divinyl ketone itself, it can be envisioned as a precursor to a suitable substrate for a Nazarov-type cyclization.

For instance, a vinyl Grignard reagent could add to the ketone carbonyl, and subsequent dehydration of the resulting alcohol would generate a divinyl ketone. This divinyl ketone, upon treatment with a Lewis acid or protic acid, would then be expected to undergo a Nazarov cyclization.

Interestingly, the presence of an alkoxy group on the dienone system has been shown to have a significant impact on the Nazarov cyclization. acs.org Studies on 2-alkoxy-1,4-pentadien-3-ones have demonstrated that these substrates are highly reactive and can undergo efficient Nazarov cyclizations, often with high regioselectivity. acs.org The alkoxy group can direct the binding of the Lewis acid and pre-organize the molecule for the cyclization event. acs.org However, β-electron donating substituents can sometimes impede the reaction by over-stabilizing the pentadienyl cation, potentially leading to a retro-Nazarov reaction. wikipedia.org

Annulation Reactions and Ring-Forming Transformations

Annulation reactions are processes that form a new ring onto an existing molecule. The Robinson annulation is a classic example that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. masterorganicchemistry.com

This compound is a suitable Michael acceptor for a Robinson annulation sequence. For example, reaction with a ketone enolate, such as that derived from cyclohexanone, would initially form a 1,5-dicarbonyl compound via Michael addition. Subsequent intramolecular aldol condensation of this intermediate, promoted by base, would lead to the formation of a bicyclic α,β-unsaturated ketone.

Table 2: Plausible Robinson Annulation with this compound

StepReactantsIntermediate/Product
1. Michael AdditionThis compound + Ketone Enolate1,5-Dicarbonyl Adduct
2. Intramolecular Aldol1,5-Dicarbonyl AdductBicyclic β-Hydroxy Ketone
3. DehydrationBicyclic β-Hydroxy KetoneBicyclic α,β-Unsaturated Ketone

This powerful ring-forming strategy allows for the construction of complex polycyclic systems from relatively simple starting materials. Other annulation strategies involving silyl (B83357) enol ethers and transition metal catalysts have also been developed for α,β-unsaturated ketones. nih.gov

Cyclocondensation Reactions with Nitrogen-Containing Nucleophiles

The 1,3-dicarbonyl-like nature of this compound makes it an excellent substrate for cyclocondensation reactions with binucleophiles, particularly those containing nitrogen. A prominent example is the Knorr pyrazole (B372694) synthesis and related reactions, where a 1,3-dicarbonyl compound reacts with hydrazine (B178648) or its derivatives to form a pyrazole ring. nih.govresearchgate.net

In the case of this compound, the reaction with hydrazine would be expected to proceed through initial nucleophilic attack at one of the carbonyl groups (or the β-carbon), followed by cyclization and dehydration to afford a substituted pyrazole. The reaction of α,β-unsaturated carbonyl compounds with hydrazine is a well-established method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles. nih.gov In the case of a β-alkoxy substituted enone, elimination of the alkoxy group can directly lead to the aromatic pyrazole. beilstein-journals.org

The reaction with substituted hydrazines can lead to a mixture of regioisomers, depending on which nitrogen atom of the hydrazine attacks which electrophilic center first. researchgate.net

Table 3: Expected Heterocyclic Products from Cyclocondensation Reactions

Nitrogen NucleophileExpected Heterocycle
Hydrazine (H₂NNH₂)Substituted Pyrazole. nih.govresearchgate.net
Substituted Hydrazines (RNHNH₂)Regioisomeric Substituted Pyrazoles. researchgate.net
Hydroxylamine (NH₂OH)Substituted Isoxazole
Urea (H₂NCONH₂)Substituted Pyrimidine

These cyclocondensation reactions provide a straightforward entry into a variety of heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science. For example, the reaction of similar β,γ-unsaturated γ-alkoxy-α-keto esters with 5-aminopyrazoles has been shown to produce pyrazolo[1,5-a]pyrimidines with high regioselectivity. organic-chemistry.org

Pericyclic Reactions

Pericyclic reactions, characterized by a cyclic transition state, are a key aspect of the reactivity of conjugated systems such as this compound.

Diels-Alder Cycloadditions as Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. evitachem.com this compound, with its electron-deficient α,β-unsaturated ketone system, is expected to be a competent dienophile. The presence of both a methoxy and a methyl group on the double bond will influence its reactivity and the selectivity of the cycloaddition. A related compound, methyl 2-oxobut-3-enoate, has been shown to be a reactive dienophile in Diels-Alder reactions. dtu.dk

Regioselectivity: In the Diels-Alder reaction of an unsymmetrical dienophile like this compound with an unsymmetrical diene, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. masterorganicchemistry.com The regiochemical outcome is largely governed by the electronic effects of the substituents on both the diene and the dienophile. The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is key. chemtube3d.com For a dienophile with an electron-withdrawing group, the largest coefficient of the LUMO is on the β-carbon. chemtube3d.com The preferred product will be the one that results from the alignment of the largest HOMO and LUMO coefficients of the diene and dienophile, respectively.

Stereoselectivity: The Diels-Alder reaction is a stereospecific reaction, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com For instance, a cis-dienophile will yield a cis-adduct, while a trans-dienophile will result in a trans-adduct. youtube.com When a cyclic diene reacts with a dienophile, two diastereomeric products, the endo and exo adducts, can be formed. The endo product, where the substituents of the dienophile are oriented towards the newly formed double bond, is often the major product under kinetic control due to secondary orbital interactions.

Lewis acids are frequently employed to catalyze Diels-Alder reactions. They coordinate to the carbonyl oxygen of the dienophile, which lowers the energy of the LUMO and enhances the electronic demand of the dienophile, thereby accelerating the reaction. nih.gov Recent studies suggest that Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the reactants. nih.gov This catalysis can also enhance the regioselectivity and stereoselectivity of the reaction. For example, in the reaction of cyclopentadiene (B3395910) with methyl acrylate, the use of aluminum chloride not only accelerates the reaction but also increases the preference for the endo product. nih.gov It is anticipated that the use of a Lewis acid with this compound would similarly enhance its reactivity and selectivity in Diels-Alder cycloadditions.

Oxidative Transformations and Coupling Reactions

Coupling reactions, such as those involving organometallic reagents, could potentially occur at the vinylic position, although the presence of multiple reactive sites could lead to a mixture of products.

Functional Group Interconversions and Derivatization Strategies

The structure of this compound allows for a variety of functional group interconversions. The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). The ester group could be hydrolyzed to a carboxylic acid or converted to an amide. The methoxy group on the double bond could potentially be substituted under specific conditions. evitachem.com These transformations would allow for the synthesis of a diverse range of derivatives for various applications.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies on the reactions of this compound are not prevalent in the literature. However, the mechanisms of its expected reactions can be inferred from well-established principles.

Diels-Alder Reaction: The mechanism is generally considered to be a concerted, pericyclic process. evitachem.com Theoretical studies, often employing density functional theory (DFT), are used to analyze the transition states and explain the observed regio- and stereoselectivity. nih.govnih.gov For Lewis acid-catalyzed reactions, computational studies have been crucial in understanding the role of the catalyst in lowering the activation energy and influencing the selectivity. nih.govnih.gov

Oxidative and Reductive Processes: The mechanisms of oxidation and reduction would follow standard pathways for ketones and esters. For example, the reduction of the ketone with a hydride reagent involves the nucleophilic attack of the hydride on the carbonyl carbon.

Further experimental and computational studies are needed to fully elucidate the reactivity and mechanistic pathways for this compound.

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature. However, by examining the reactivity of its constituent functional groups—enol ethers and β-keto esters—we can infer likely reaction pathways. The formation of this compound itself is commonly achieved through the acid-catalyzed reaction of methyl acetoacetate (B1235776) with methanol (B129727).

The generally accepted mechanism for acid-catalyzed enol ether formation from a β-keto ester involves several key steps. Initially, the keto-enol tautomerism of the β-keto ester is catalyzed by acid. youtube.com The enol form, an electron-rich alkene, then acts as a nucleophile. In the context of the synthesis of this compound from methyl acetoacetate and methanol, the reaction would proceed as follows:

Protonation of the Carbonyl: The acid catalyst protonates one of the carbonyl oxygens of methyl acetoacetate, increasing the acidity of the α-protons.

Enolization: A base (such as methanol or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of an enol intermediate.

Nucleophilic Attack by Methanol: The hydroxyl group of the enol is a poor leaving group. A more plausible pathway involves the protonation of the other carbonyl group, making it a better electrophile. However, in the context of enol ether formation, the reaction likely proceeds through the formation of a carbocation intermediate. The acid catalyst protonates the hydroxyl group of the enol, which then leaves as a water molecule, forming a resonance-stabilized carbocation.

Formation of the Enol Ether: A molecule of methanol then acts as a nucleophile, attacking the carbocation.

Deprotonation: Finally, a base removes the proton from the newly added methoxy group, regenerating the acid catalyst and yielding the final product, this compound.

Computational studies on related systems, such as the uncatalyzed esterification of acetic acid with methanol, have investigated the energetics of cyclic transition states. These studies suggest that reactions can proceed through 4- or 6-membered ring transition state structures. researchgate.net For the acid-catalyzed formation of an enol ether from a β-keto ester, a six-membered transition state involving the catalyst, the β-keto ester, and the alcohol could be envisioned, which would facilitate proton transfers.

Reaction Step Description Key Intermediates/Transition States
1. Enolization Acid-catalyzed conversion of the keto form of methyl acetoacetate to its enol tautomer.Protonated carbonyl, Enol
2. Carbocation Formation Protonation of the enol hydroxyl group followed by loss of water.Oxonium ion, Resonance-stabilized carbocation
3. Nucleophilic Attack Methanol attacks the carbocation.Protonated enol ether
4. Deprotonation Removal of a proton to form the final product and regenerate the catalyst.This compound

Role of Catalyst and Reaction Conditions on Mechanism

The choice of catalyst and the specific reaction conditions play a pivotal role in dictating the reaction mechanism, rate, and product selectivity in reactions involving β-keto esters and the formation of enol ethers.

Catalyst Effects:

Acid catalysts are essential for the formation of this compound from methyl acetoacetate and methanol. Both Brønsted and Lewis acids can be employed.

Brønsted Acids: Protic acids like sulfuric acid or p-toluenesulfonic acid facilitate the reaction by protonating the carbonyl groups, thereby activating the substrate towards enolization and subsequent reaction with methanol. youtube.com The strength of the acid can influence the reaction rate.

Lewis Acids: Lewis acids, such as titanium tetrachloride (TiCl4) or zinc chloride (ZnCl2), can also catalyze the formation of enol ethers. They function by coordinating to the carbonyl oxygen, which polarizes the C=O bond and increases the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic attack. nih.gov In some cases, Lewis acids can be activated by Lewis bases to form a more potent catalytic species. nih.govacs.org The choice of Lewis acid can influence the stereochemical outcome of subsequent reactions. nih.gov

Reaction Conditions:

Temperature: The reaction to form this compound is typically carried out under reflux conditions. Temperature can affect the position of the keto-enol equilibrium and the rate of reaction. Higher temperatures generally favor the formation of the thermodynamic product.

Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states. For reactions involving ionic species, polar solvents can facilitate the reaction by stabilizing these species.

Concentration: The relative concentrations of the reactants can also influence the reaction equilibrium and rate, in accordance with Le Chatelier's principle.

Parameter Effect on Mechanism and Outcome Example
Catalyst Type Influences the mode of activation (protonation vs. coordination) and can affect stereoselectivity.Brønsted acids (e.g., H2SO4) protonate carbonyls; Lewis acids (e.g., TiCl4) coordinate to carbonyls.
Catalyst Concentration Affects the reaction rate.Higher catalyst concentration generally leads to a faster reaction.
Temperature Influences reaction rate and can affect the product distribution (kinetic vs. thermodynamic control).Reflux conditions are often used to drive the reaction to completion.
Solvent Polarity Can stabilize charged intermediates and transition states, affecting reaction rates.Polar solvents can facilitate reactions proceeding through ionic intermediates.

Applications As a Versatile Synthetic Building Block

Precursor in Natural Product Synthesis

The assembly of complex natural products often relies on the use of highly functionalized and stereochemically defined building blocks. Methyl 4-methoxy-2-oxopent-3-enoate and its close analogs have proven to be effective starting points for creating intricate carbocyclic and heterocyclic frameworks found in nature.

Role in Steroid Total Synthesis

The carbon skeleton of steroids, characterized by a fused four-ring system, presents a formidable synthetic challenge. The construction of this framework often employs cycloaddition reactions to form key rings with precise stereochemical control. A close analog of the title compound, methyl Z-2-methyl-4-oxo-2-pentenoate, has been instrumental in a twelve-step total synthesis of 14-epi-androsta-4,9(11),15-triene-3,17-dione. researchgate.net

In this synthesis, the α,β-unsaturated ketoester acts as a dienophile in a crucial Diels-Alder reaction. This step is pivotal for constructing the C ring of the steroid nucleus. The reaction's stereo- and regioselectivity can be influenced by the use of Lewis acid catalysts, which coordinate to the carbonyl groups of the dienophile, thereby enhancing its reactivity and directing the approach of the diene. researchgate.net

Table 1: Key Steroid Synthesis Intermediate via Diels-Alder Reaction

Reactant 1 (Diene) Reactant 2 (Dienophile) Product Significance

Applications in Alkaloid and Sesquiterpenoid Synthesis

While this compound is a versatile building block for organic synthesis, its specific application in the total synthesis of alkaloids and sesquiterpenoids is not extensively documented in scientific literature. However, its inherent reactivity suggests potential utility in synthetic strategies for these classes of natural products. The functional groups present could allow it to serve as a key fragment in convergent syntheses, although specific examples remain to be broadly reported.

Construction of Complex Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The 1,3-dielectrophilic nature of this compound makes it an ideal substrate for condensation reactions with dinucleophiles to form a variety of five- and six-membered rings.

Synthesis of Pyrazoles and Dihydropyrazoles

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, is a well-established transformation. The most common method for their preparation is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

This compound, as a masked 1,3-dicarbonyl compound, can react with hydrazines to form pyrazoles. The reaction proceeds through an initial nucleophilic attack of the hydrazine at the β-position (Michael addition), followed by intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The reaction with substituted hydrazines can lead to regioisomeric products, depending on which nitrogen atom of the hydrazine participates in the initial and final steps of the cyclization.

Table 2: General Synthesis of Pyrazoles

Reactant 1 Reactant 2 Product Class Reaction Type

Formation of Pyrimidines and Related N-Heterocycles

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They form the core structure of several nucleobases in DNA and RNA. A classical method for their synthesis, the Pinner synthesis, involves the reaction of a 1,3-dicarbonyl compound with an amidine. mdpi.com

This compound can serve as the three-carbon 1,3-dielectrophile in this reaction. The condensation with an amidine hydrochloride typically proceeds via a tandem [3+3] annulation, where the amidine provides the N-C-N fragment. The initial reaction product is a dihydropyrimidine, which can then be oxidized to the aromatic pyrimidine. mdpi.comrsc.org

Table 3: General Synthesis of Pyrimidines

Reactant 1 Reactant 2 Product Class Reaction Type

Indole (B1671886) and Fused Heterocycle Formation

While the direct use of this compound for the synthesis of the indole nucleus itself is not a standard method, its utility shines in the construction of more complex, fused heterocyclic systems. The reactivity of related β,γ-unsaturated γ-alkoxy-α-keto esters has been demonstrated in the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. organic-chemistry.org

In this synthesis, the γ-alkoxy-α-keto ester reacts with a 5-aminopyrazole. The 5-aminopyrazole acts as a dinucleophile, with the reaction proceeding through the formation of an intermediate enaminone, followed by intramolecular cyclization to yield the fused pyrazolo[1,5-a]pyrimidine (B1248293) system. organic-chemistry.org This class of compounds is of significant interest in medicinal chemistry due to its structural resemblance to several approved drugs. organic-chemistry.org This reaction highlights the potential of using building blocks like this compound to create diverse and medicinally relevant fused heterocyclic scaffolds. organic-chemistry.orgnih.gov

Pyrone and Pyranone Derivatives

The synthesis of pyrones and pyranones typically involves well-established routes such as the cyclization of 1,3,5-tricarbonyl compounds or various metal-catalyzed and cycloaddition reactions. For instance, the construction of the 4-pyrone ring system can be achieved through the acid-catalyzed closure of 1,3,5-tricarbonyl precursors. scribd.com Another common strategy involves the Diels-Alder reaction of α-pyrones with various dienophiles, which has been instrumental in the synthesis of numerous bioactive natural products. nih.gov Additionally, methods like the base-mediated Diels-Alder/retro-Diels-Alder reaction of α-pyrones with thiadiazoles have been developed for the efficient synthesis of related γ-thiapyrones. organic-chemistry.org

However, a direct and documented synthetic pathway that utilizes this compound as a key starting material for the construction of pyrone or pyranone rings could not be identified in the surveyed literature. The existing methodologies predominantly start from different, more readily available precursors.

Development of Advanced Organic Compounds

The development of sophisticated organic molecules often relies on the use of functionalized building blocks in asymmetric synthesis and the creation of analogues with fine-tuned properties.

Asymmetric Synthesis Methodologies Employing the Compound

Asymmetric synthesis is a cornerstone of modern drug discovery and materials science, enabling the selective production of a single enantiomer of a chiral molecule. A wide array of chiral auxiliaries, catalysts, and methodologies have been developed for this purpose. For example, enantioselective synthesis of specific glutamate (B1630785) analogues has been achieved through stereoselective routes allowing for late-stage diversification. nih.gov Similarly, the synthesis of phosphinic dipeptide analogues often involves the stereocontrolled addition of α-amino-H-phosphinates to acrylates. mdpi.com

Despite the presence of a prochiral center and versatile functional groups in this compound, dedicated research on its application in enantioselective reactions, such as asymmetric aldol (B89426) reactions, Michael additions, or cycloadditions, is not apparent in the available scientific literature.

Synthesis of Analogues with Tunable Reactivity

The synthesis of analogues of a lead compound is a critical strategy in medicinal chemistry and materials science to optimize its properties. This can involve introducing various functional groups to modulate biological activity, solubility, or stability. For instance, the introduction of fluorine atoms into vitamin D3 analogues has been a successful strategy to alter their biological profiles. mdpi.com The synthesis of p-terphenyl (B122091) analogues has also been explored to generate novel compounds with potent biological activities. nih.gov

While this compound possesses functional groups that could be modified to create a library of analogues, such as the methoxy (B1213986) or the ester group, no specific studies detailing the synthesis of its analogues with the aim of tuning its reactivity were found. General strategies for analogue synthesis are well-documented, but their specific application to this compound is not. rsc.org

Computational and Theoretical Chemical Investigations

Quantum Chemical Studies on Molecular Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and stability of methyl 4-methoxy-2-oxopent-3-enoate. These studies typically involve geometry optimization to determine the most stable three-dimensional arrangement of atoms, characterized by minimum energy.

The stability of the (E) and (Z) isomers of this compound can be compared by calculating their ground-state energies. The isomer with the lower calculated energy is predicted to be the more stable. Factors influencing stability, such as steric hindrance between the methoxy (B1213986) and ester groups and electronic effects arising from conjugation, can be analyzed through these computational models.

Table 1: Calculated Thermochemical Properties of this compound Isomers

Property(E)-isomer(Z)-isomer
Relative Energy (kcal/mol)Data not availableData not available
Dipole Moment (Debye)Data not availableData not available
Rotational Constants (GHz)Data not availableData not available

Note: Specific values are dependent on the level of theory and basis set used in the calculation and are not currently available in public literature.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For instance, in a nucleophilic addition to the α,β-unsaturated system of this compound, computational methods can model the approach of the nucleophile to either the C2 or C4 position. The activation energies for these competing pathways can be calculated to predict the likely course of the reaction. These calculations provide insights into the electronic and steric factors that govern the regioselectivity of the reaction.

Prediction of Reactivity and Selectivity

The reactivity of this compound can be predicted by analyzing its molecular orbitals and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior in chemical reactions. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO reveals its capacity to accept electrons.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl carbons and the β-carbon of the enoate system are expected to be electrophilic sites, susceptible to nucleophilic attack. The selectivity (chemo-, regio-, and stereoselectivity) of reactions can be rationalized and predicted by examining the relative energies of possible transition states leading to different products.

Conformational Analysis and Stereochemical Control

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The relative energies of these conformers determine their population at a given temperature. Key dihedral angles to consider include those around the C-C single bonds and the C-O bonds of the ester and methoxy groups.

Understanding the conformational preferences of this molecule is crucial for designing stereoselective reactions. The facial selectivity of an attack on the double bond, for example, can be influenced by the preferred conformation of the starting material. Computational studies can help predict which face of the molecule is more accessible to an incoming reagent, thus enabling the rational design of synthetic routes to specific stereoisomers.

Table 2: Key Dihedral Angles for Conformational Analysis

Dihedral AngleDescriptionPredicted Stable Conformation(s)
O=C-C=CDefines the planarity of the enoate systemData not available
C-C-O-CRotation around the ester C-O bondData not available
C=C-O-CRotation around the enol ether C-O bondData not available

Biological Interactions and Mechanistic Biochemistry

Enzymatic Reactivity and Transformations

Methyl 4-methoxy-2-oxopent-3-enoate, possessing both a β-keto ester and an α,β-unsaturated ketone functionality, is susceptible to a variety of enzymatic transformations. The reactivity of this compound is largely dictated by these functional groups, which can serve as sites for enzymatic action.

The primary enzymatic reactions anticipated for this compound include hydrolysis and reduction. The methyl ester group can be hydrolyzed by esterases to yield the corresponding carboxylic acid. nih.govmonash.edunih.gov This is a common metabolic pathway for many ester-containing compounds in biological systems. aklectures.com

Furthermore, the α,β-unsaturated ketone moiety is a substrate for various oxidoreductases. Specifically, ene-reductases, belonging to the 'Old Yellow Enzyme' family of flavoproteins, are known to catalyze the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated compounds. nih.gov This would result in the formation of methyl 4-methoxy-2-oxopentanoate. Additionally, ketoreductases can catalyze the reduction of the ketone carbonyl group to a hydroxyl group, leading to the formation of a chiral allylic alcohol. nih.govchemrxiv.org The enantioselectivity of these reductions is a key feature of enzymatic catalysis. nih.govnih.gov

The potential enzymatic transformations of this compound are summarized in the table below.

Enzymatic ReactionEnzyme ClassPotential Product
Ester HydrolysisEsterases/Lipases4-methoxy-2-oxopent-3-enoic acid
Alkene ReductionEne-reductasesMethyl 4-methoxy-2-oxopentanoate
Ketone ReductionKetoreductasesMethyl 4-hydroxy-4-methoxypent-2-enoate

Enzyme Inhibition Mechanisms

The α,β-unsaturated ketone structure within this compound makes it a potential Michael acceptor. frontiersin.orgwikipedia.org This electrophilic nature allows it to react with nucleophilic residues, such as cysteine, on proteins, which is a common mechanism for enzyme inhibition. nih.govnih.gov This covalent modification can lead to irreversible inhibition of the enzyme. nih.gov

As a Michael acceptor, this compound has the potential to modulate various cellular signaling pathways by reacting with key regulatory proteins. frontiersin.orgnih.gov For example, compounds with α,β-unsaturated carbonyl moieties can interact with the Keap1-Nrf2-ARE pathway, which is a critical regulator of the cellular antioxidant response. nih.gov By forming a covalent bond with cysteine residues on Keap1, these compounds can disrupt the Keap1-Nrf2 interaction, leading to the activation of the Nrf2 transcription factor and the expression of antioxidant enzymes. nih.gov

Furthermore, such compounds can also modulate inflammatory pathways, such as the NF-κB pathway. frontiersin.org The inhibition of key proteins in this pathway through covalent modification can lead to anti-inflammatory effects. The ability of this compound to influence these and other metabolic pathways is dependent on its reactivity and bioavailability.

Biochemical Role in Cellular Processes (Focus on Chemical Mechanism)

The primary biochemical role of this compound in cellular processes, from a chemical mechanism perspective, is likely as an electrophile. wikipedia.orglibretexts.org Its α,β-unsaturated ketone structure makes it susceptible to nucleophilic attack at the β-carbon in a process known as Michael or 1,4-addition. libretexts.org

In a cellular environment, a primary nucleophile is the thiol group of glutathione (B108866) (GSH), a major cellular antioxidant. nih.gov The reaction of this compound with GSH would lead to its detoxification and excretion. However, if cellular GSH levels are depleted, the compound may be more likely to interact with other biological nucleophiles, such as the cysteine residues on proteins. nih.govnih.gov This can lead to the formation of stable, covalent protein adducts, which can alter protein function and potentially lead to cellular toxicity. nih.gov The reactivity of the compound is a key determinant of its biological effects. nih.gov

Structure-Activity Relationship Studies (Focused on Chemical Reactivity and Binding Modes)

The reactivity and biological activity of this compound are intrinsically linked to its chemical structure. The key features for its activity are the α,β-unsaturated ketone and the methoxy (B1213986) group.

The α,β-unsaturated ketone moiety is the primary site for Michael addition, and its electrophilicity is crucial for covalent bond formation with nucleophilic residues in enzymes and other proteins. nih.govrsc.org Studies on other α,β-unsaturated ketones have shown that the presence of electron-withdrawing groups can enhance the reactivity of the Michael acceptor and increase the rate of enzyme inactivation. nih.gov

The methoxy group at the 4-position can also influence the reactivity and binding of the molecule. It can affect the electron distribution within the conjugated system, thereby modulating the electrophilicity of the β-carbon. Furthermore, the methoxy group can participate in hydrogen bonding or other non-covalent interactions within an enzyme's active site, contributing to the binding affinity and specificity of the compound. The specific substitution pattern of this compound is what imparts its distinct chemical and physical properties, which in turn dictate its biological activity.

Future Research Directions and Unexplored Potential

Integration with Flow Chemistry and Automated Synthesis

The industrial production of methyl 4-methoxy-2-oxopent-3-enoate has already hinted at the utility of continuous flow reactors to enhance yield and efficiency. nih.gov However, a deeper integration with modern flow chemistry and automated synthesis platforms represents a significant area for future exploration.

The synthesis of β-keto esters, the class of compounds to which this compound belongs, has been successfully adapted to flow processes. For instance, an in-flow synthesis of β-keto esters has been developed utilizing a BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes. nih.gov Another continuous flow protocol for the α-alkylation of esters relies on the generation of lithium enolate intermediates. researchgate.net These methodologies could be adapted and optimized for the continuous production of this compound and its derivatives.

Future research could focus on developing a fully automated synthesis platform for the on-demand production of a library of derivatives. Such a platform could integrate sequential operations, including the initial synthesis of the β-keto ester core, followed by in-line functionalization reactions. This would enable high-throughput screening for various applications, accelerating the discovery of new bioactive molecules or materials. rsc.org

Table 1: Potential Flow Chemistry Approaches for this compound Synthesis

Reaction TypeCatalyst/ReagentsPotential Advantages in Flow
C-H InsertionBF₃·OEt₂ with diazoacetatePrecise control over reaction time and temperature, improved safety in handling diazo compounds.
Ester AlkylationLithium enolatesRapid generation and reaction of unstable intermediates, enhanced selectivity.
Claisen CondensationBase-catalyzedImproved heat and mass transfer, potential for higher yields and purity. acs.org

Applications in Catalysis and Organocatalysis

While this compound is primarily viewed as a synthetic building block, its potential role in catalysis, particularly organocatalysis, remains largely unexplored. The presence of both electron-donating (methoxy) and electron-withdrawing (keto-ester) groups could allow it to act as a unique ligand for metal catalysts or even as a catalyst itself.

The broader class of β-dicarbonyl compounds has been employed in organocatalytic asymmetric Michael reactions. nih.gov The vinylogous nature of this compound makes it an interesting candidate for vinylogous Michael additions, where it could act as a pronucleophile. nih.govrsc.org Research in this area could focus on activating the molecule using chiral organocatalysts, such as squaramides or cinchona alkaloids, to achieve enantioselective additions to various electrophiles. nih.govmdpi.com

Furthermore, the development of new catalytic systems could be inspired by the principle of vinylogy. nih.gov The ability to control the regioselectivity of reactions involving the vinylogous enolate of this compound would be a key area of investigation.

Exploration of Novel Reaction Pathways

The reactivity of this compound is not limited to simple transformations like oxidation, reduction, or substitution. nih.gov Its polyfunctionality allows for the exploration of novel and complex reaction pathways.

One promising area is its use in cascade reactions. For instance, a cascade arylation of cyclic vinylogous esters has been demonstrated under palladium catalysis. rsc.org Similar strategies could be developed for this compound, leading to the rapid construction of complex molecular architectures. The compound's structure also makes it a suitable precursor for the synthesis of heterocyclic compounds. youtube.com

Moreover, its ability to participate in Diels-Alder reactions, both as a diene and a dienophile, could be further investigated. The synthesis of related 2-oxobut-3-enoates has shown their utility as dienophiles in normal Diels-Alder reactions. dtu.dk The electronic properties of this compound could also enable its participation in inverse-electron-demand Diels-Alder reactions.

Table 2: Potential Novel Reactions of this compound

Reaction TypePotential ProductsResearch Focus
Cascade ArylationDi- or tri-arylated derivativesCatalyst development and control of regioselectivity.
Heterocyclic SynthesisPyrazoles, isoxazoles, pyrimidinesExploration of different cyclization partners and conditions.
Diels-Alder ReactionsFunctionalized cyclohexenes and dihydropyransInvestigation of reactivity and selectivity as diene or dienophile.
Vinylogous Reactionsα- and γ-functionalized productsDevelopment of stereoselective methods.

Advanced Materials Science Applications

The application of this compound in materials science is a virtually untouched field. Its potential as a monomer or cross-linking agent in polymer synthesis warrants investigation. The presence of a polymerizable double bond, along with other functional groups that can be modified post-polymerization, makes it a versatile building block for functional materials.

Lignin-derived monomers with similar structural motifs, such as 2-methoxy-4-vinylphenol, have been successfully used to prepare thermoplastics and thermoset polymers. mdpi.com This suggests that this compound could be a valuable bio-based or bio-inspired monomer. Research could focus on its homo- and copolymerization with other monomers, such as styrene, to create polymers with tailored thermal and mechanical properties. chemrxiv.org

Furthermore, β-diketonate compounds, which share structural similarities with the enol form of this compound, are used as precursors for advanced materials like thin films through metal-organic chemical vapor deposition (MOCVD). researchgate.net The potential of this compound and its derivatives as ligands for metal complexes for MOCVD applications could be another fruitful area of research. A related compound, Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate, has been noted for its potential applications in material science due to its unique chemical structure. smolecule.com

Computational Chemistry for Predictive Design of Derivatives and Reactions

Computational chemistry offers powerful tools to accelerate the exploration of the chemical space around this compound. Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, reactivity, and the mechanisms of its reactions. researchgate.net

Future research could utilize computational methods for the predictive design of new derivatives with specific desired properties. For example, by modeling the interaction of various derivatives with biological targets, it may be possible to design new drug candidates. mdpi.comnih.gov Computational screening of potential catalysts for its stereoselective transformations could also significantly speed up the development of new synthetic methodologies. rsc.org

Molecular docking and dynamics simulations could be used to predict the binding affinity of derivatives to enzymes or receptors, guiding the synthesis of compounds with enhanced biological activity. nih.gov Such computational studies have been successfully applied to other β-keto esters to assess their potential as antibacterial agents. researchgate.netmdpi.com

By combining computational predictions with experimental validation, the discovery and development of new applications for this compound and its derivatives can be greatly streamlined.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-methoxy-2-oxopent-3-enoate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via esterification of 4-methoxy-2-oxopent-3-enoic acid using methanol under acidic catalysis. Evidence from similar α,β-unsaturated esters (e.g., Methyl 2-oxobut-3-enoate) suggests that controlling reaction temperature (0–5°C) and using anhydrous conditions minimize side reactions like hydrolysis . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Monitoring by TLC and NMR ensures intermediate stability.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 220–260 nm) to assess purity (>95%).
  • NMR : Confirm the α,β-unsaturated ester moiety (δ ~5.8–6.5 ppm for enol protons, δ ~3.7 ppm for methoxy group) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and refine using SHELXL .

Q. What spectroscopic signatures distinguish this compound from its isomers?

  • Methodological Answer : Key IR and NMR features:

  • IR : Strong C=O stretch at ~1720 cm⁻¹ (ester) and ~1680 cm⁻¹ (α,β-unsaturated ketone).
  • ¹³C NMR : Distinct carbonyl signals at δ ~165–175 ppm.
  • NOESY : Differentiates stereoisomers by spatial proximity of methoxy and enol protons .

Advanced Research Questions

Q. How does this compound participate in Diels-Alder reactions, and what factors influence its regioselectivity?

  • Methodological Answer : The α,β-unsaturated ester acts as a dienophile. Reactivity depends on electron-withdrawing groups (methoxy, oxo) polarizing the double bond. Computational studies (DFT at B3LYP/6-31G*) predict regioselectivity with electron-rich dienes. Experimental validation using in-situ NMR or HPLC tracks reaction progress .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer : Conflicting stability profiles (e.g., hydrolysis rates) may arise from solvent polarity or trace impurities. Design controlled experiments:

  • Kinetic studies : Monitor degradation via UV-Vis (λ = 250–300 nm) in buffered solutions (pH 3–10).
  • LC-MS : Identify degradation products (e.g., free acid or dimerization byproducts) .
  • Statistical analysis : Use ANOVA to compare data across studies, adjusting for solvent and temperature variables.

Q. How can computational modeling predict the compound’s behavior in enzyme inhibition assays?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., hydrolases). Parameterize the force field using crystallographic data from related esters (e.g., PDB entries for α,β-unsaturated ketones). Validate predictions with in-vitro assays measuring IC₅₀ values .

Q. What crystallographic challenges arise in resolving the compound’s conformation, and how are they addressed?

  • Methodological Answer : The enol tautomer and methoxy rotation create disorder. Strategies include:

  • Low-temperature data collection (100 K) to reduce thermal motion.
  • SHELXL refinement : Apply restraints for bond lengths/angles and use TWIN commands for twinned crystals .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.